1-ethyl-4-methyl-1H-pyrazole
Overview
Description
“1-ethyl-4-methyl-1H-pyrazole” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is similar to 4-methyl-1H-pyrazole, which is active as a synthetic alcohol dehydrogenase inhibitor .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for accessing the pyrazole moiety, including utilizing transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Other reactions include one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .
Scientific Research Applications
Crystallography and Structural Analysis : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure confirmed through X-ray diffraction and various spectroscopic methods. This compound crystallizes in the monoclinic system and shows interesting intermolecular interactions (Viveka et al., 2016).
Biological Importance : The study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlighted its biological significance. The compound was synthesized and characterized, and its structural parameters were compared with theoretical calculations, indicating potential applications in biological research (Viveka et al., 2016).
Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its antioxidant susceptibilities, showing promising results in vitro (Naveen et al., 2021).
Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, indicating their potential use as antimicrobial agents (Banoji et al., 2022).
Corrosion Inhibitors : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing effective reduction in corrosion rate (Herrag et al., 2007).
Anticancer Properties : A study on the design, synthesis, and evaluation of the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives of pyrazole showed that some compounds have superior anti-proliferative activities compared to existing anticancer agents (Jose, 2017).
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-ethyl-4-methylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGOTNLCPQXGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-methyl-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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